molecular formula C8H8F2N4 B1317350 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 925146-05-0

6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1317350
CAS No.: 925146-05-0
M. Wt: 198.17 g/mol
InChI Key: AYJQMIJIWOTSNM-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a difluoromethyl group at the 6-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step procedures starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

    Functional Group Interconversion: Further functionalization to introduce the amine group at the 3-position can be performed using nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may employ continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often utilized to streamline the synthesis and reduce the number of steps involved .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In synthetic chemistry, 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of kinase inhibitors and other therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery .

Industry: In the materials science industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism by which 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of its target pathways .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Comparison: Compared to its analogs, 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine offers a unique balance of electronic properties and steric effects due to the presence of the difluoromethyl group. This makes it more effective in certain applications, such as drug design, where fine-tuning of molecular interactions is crucial .

Properties

IUPAC Name

6-(difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4/c1-3-2-4(6(9)10)12-8-5(3)7(11)13-14-8/h2,6H,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJQMIJIWOTSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586327
Record name 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925146-05-0
Record name 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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